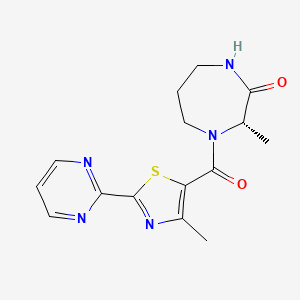
(3S)-4-(4-bromo-5-methyl-1H-pyrazole-3-carbonyl)-3-methyl-1,4-diazepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-4-(4-bromo-5-methyl-1H-pyrazole-3-carbonyl)-3-methyl-1,4-diazepan-2-one is a chemical compound that belongs to the class of diazepines. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of ((3S)-4-(4-bromo-5-methyl-1H-pyrazole-3-carbonyl)-3-methyl-1,4-diazepan-2-one)-4-(4-bromo-5-methyl-1H-pyrazole-3-carbonyl)-3-methyl-1,4-diazepan-2-one is not fully understood. However, it has been suggested that the compound may exert its pharmacological effects by modulating various biological pathways such as the MAPK/ERK and PI3K/Akt signaling pathways. In addition, it has been reported to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE).
Biochemical and physiological effects:
(this compound)-4-(4-bromo-5-methyl-1H-pyrazole-3-carbonyl)-3-methyl-1,4-diazepan-2-one has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in several cancer cell lines. In addition, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, it has been reported to exhibit antimicrobial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ((3S)-4-(4-bromo-5-methyl-1H-pyrazole-3-carbonyl)-3-methyl-1,4-diazepan-2-one)-4-(4-bromo-5-methyl-1H-pyrazole-3-carbonyl)-3-methyl-1,4-diazepan-2-one in lab experiments include its high potency, selectivity, and low toxicity. Moreover, it is relatively easy to synthesize and purify. However, the limitations include its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties. In addition, more studies are needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the research on ((3S)-4-(4-bromo-5-methyl-1H-pyrazole-3-carbonyl)-3-methyl-1,4-diazepan-2-one)-4-(4-bromo-5-methyl-1H-pyrazole-3-carbonyl)-3-methyl-1,4-diazepan-2-one. Firstly, more studies are needed to elucidate its mechanism of action and identify its molecular targets. Secondly, its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease need to be further investigated. Thirdly, its pharmacokinetic and pharmacodynamic properties need to be optimized to improve its bioavailability and efficacy. Finally, more studies are needed to evaluate its safety and potential side effects in vivo.
Métodos De Síntesis
The synthesis of ((3S)-4-(4-bromo-5-methyl-1H-pyrazole-3-carbonyl)-3-methyl-1,4-diazepan-2-one)-4-(4-bromo-5-methyl-1H-pyrazole-3-carbonyl)-3-methyl-1,4-diazepan-2-one involves the reaction of 3-methyl-1,4-diazepin-2,5-dione with 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place under reflux conditions in a suitable solvent such as dichloromethane or tetrahydrofuran (THF). The product is obtained in good yield and high purity after purification by column chromatography.
Aplicaciones Científicas De Investigación
((3S)-4-(4-bromo-5-methyl-1H-pyrazole-3-carbonyl)-3-methyl-1,4-diazepan-2-one)-4-(4-bromo-5-methyl-1H-pyrazole-3-carbonyl)-3-methyl-1,4-diazepan-2-one has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit potent antitumor, anti-inflammatory, and antimicrobial activities. In addition, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
(3S)-4-(4-bromo-5-methyl-1H-pyrazole-3-carbonyl)-3-methyl-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN4O2/c1-6-8(12)9(15-14-6)11(18)16-5-3-4-13-10(17)7(16)2/h7H,3-5H2,1-2H3,(H,13,17)(H,14,15)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFFTDNAPDGZNC-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCCN1C(=O)C2=NNC(=C2Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCCCN1C(=O)C2=NNC(=C2Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-3-methyl-4-[2-[3-(trifluoromethyl)pyrazol-1-yl]acetyl]-1,4-diazepan-2-one](/img/structure/B7352176.png)
![(3S)-4-[2-(2-chloro-5-methylphenoxy)acetyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352183.png)
![(3S)-3-methyl-4-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanoyl]-1,4-diazepan-2-one](/img/structure/B7352186.png)
![(3S)-3-methyl-4-[4-(1,2,4-triazol-1-ylmethyl)benzoyl]-1,4-diazepan-2-one](/img/structure/B7352201.png)
![(3S)-3-methyl-4-(3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)-1,4-diazepan-2-one](/img/structure/B7352203.png)
![(3S)-3-methyl-4-[3-(1,2,4-triazol-1-yl)propanoyl]-1,4-diazepan-2-one](/img/structure/B7352211.png)
![(3S)-3-methyl-4-[2-(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)acetyl]-1,4-diazepan-2-one](/img/structure/B7352217.png)
![(3S)-3-methyl-4-[2-[2-(trifluoromethyl)phenoxy]acetyl]-1,4-diazepan-2-one](/img/structure/B7352233.png)


![(3S)-3-methyl-4-[5-methyl-1-(4-methylphenyl)triazole-4-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352251.png)
![(3S)-4-[2-(N-ethylanilino)acetyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352271.png)
![(3S)-4-[1-(4-methoxyphenyl)pyrazole-3-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352279.png)
